Cas no 530116-03-1 (4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)-)

4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)-
- (1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine
- 530116-03-1
- SCHEMBL13548364
- EN300-19610153
- 1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine
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- Inchi: InChI=1S/C16H24N2/c17-13-16(15-6-7-15)8-10-18(11-9-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2
- InChI Key: WISVVOCMQVKZNZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 244.193948774Da
- Monoisotopic Mass: 244.193948774Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.3Ų
4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027UY8-2.5g |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 2.5g |
$2681.00 | 2025-02-15 | |
Aaron | AR027UY8-50mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 50mg |
$340.00 | 2025-02-15 | |
Aaron | AR027UY8-1g |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 1g |
$1381.00 | 2025-02-15 | |
Aaron | AR027UY8-500mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
Aaron | AR027UY8-100mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 100mg |
$496.00 | 2025-02-15 | |
1PlusChem | 1P027UPW-100mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 100mg |
$485.00 | 2024-04-30 | |
1PlusChem | 1P027UPW-500mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 500mg |
$1012.00 | 2024-04-30 | |
1PlusChem | 1P027UPW-50mg |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 50mg |
$335.00 | 2024-04-30 | |
Aaron | AR027UY8-10g |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P027UPW-5g |
1-(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
530116-03-1 | 95% | 5g |
$3595.00 | 2024-04-30 |
4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on 4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)-
Professional Introduction to 4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- (CAS No. 530116-03-1)
4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 530116-03-1, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both piperidine and cyclopropyl moieties, combined with a phenylmethyl substituent, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.
The compound's structural composition is pivotal in understanding its behavior and utility. The piperidine ring, a six-membered heterocyclic structure containing nitrogen, introduces basicity and flexibility to the molecule. This feature is particularly advantageous in the design of bioactive molecules, as piperidine derivatives are frequently found in pharmacophores across various therapeutic categories. The nitrogen atom in the piperidine ring can form hydrogen bonds, enhancing interactions with biological targets such as enzymes and receptors.
Additionally, the cyclopropyl group appended to the fourth position of the piperidine ring adds another layer of complexity. Cyclopropyl groups are known for their ability to modulate metabolic stability and binding affinity. They often serve as bioisosteric replacements for larger alkyl groups, providing a balance between steric hindrance and electronic properties. In the context of drug discovery, the cyclopropyl moiety can influence how the molecule interacts with its target site, potentially improving pharmacokinetic profiles.
The third key structural element is the phenylmethyl (benzyl) group located at the first position of the piperidine ring. This aromatic group contributes to hydrophobic interactions and can enhance binding affinity through π-π stacking interactions with complementary aromatic residues in biological targets. The benzyl group is a common pharmacophore in medicinal chemistry due to its versatility in influencing molecular recognition and pharmacological activity.
In recent years, researchers have been exploring novel derivatives of 4-piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- for various therapeutic applications. One notable area of interest is its potential use in the development of central nervous system (CNS) drugs. The combination of basicity from the piperidine ring and lipophilicity from the phenylmethyl group makes this compound a promising scaffold for targeting neurological disorders. Preclinical studies have suggested that derivatives of this compound may exhibit properties suitable for treating conditions such as depression and anxiety by interacting with serotonin and dopamine receptors.
The cyclopropyl group further enhances the compound's suitability for CNS applications by improving blood-brain barrier penetration. This is particularly crucial for drugs intended to affect central nervous system function, as efficient delivery across the blood-brain barrier is often a limiting factor. The structural features of 4-piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- make it an attractive candidate for further optimization towards developing novel therapeutics.
Beyond CNS applications, this compound has also shown promise in other therapeutic areas. For instance, its structural motif is reminiscent of several known bioactive molecules targeting inflammatory pathways. The presence of both basic and lipophilic regions allows for interaction with various biological targets involved in inflammation, making it a potential lead compound for anti-inflammatory drug discovery.
The synthesis of 4-piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- involves multi-step organic reactions that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies often include nucleophilic substitution reactions at the cyclopropyl-substituted piperidine core, followed by functionalization at the phenylmethyl position. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The compound's stability under various conditions is another critical aspect that has been extensively studied. Researchers have examined its thermal stability, solubility in different solvents, and resistance to degradation under physiological conditions. These studies are essential for determining its feasibility as an intermediate or active pharmaceutical ingredient (API) in drug formulations.
In conclusion, 4-Piperidinemethanamine, 4-cyclopropyl-1-(phenylmethyl)- (CAS No. 530116-03-1) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features—comprising a piperidine ring, a cyclopropyl substituent, and a phenylmethyl group—make it a versatile scaffold for drug development across multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize synthetic routes for this promising molecule.
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